4-Amino-1,1,1-trifluoro-3-buten-2-one

β-Enaminone stability Organofluorine chemistry Building block comparison

This is a stable β-enaminone building block with a trifluoromethyl ketone moiety, distinguished by its unique nucleophilic nitrogen reactivity compared to alkoxy analogs. Ideal for synthesizing CF₃-containing pyrazoles, isoxazoles, and pyrimidines, and essential for a patented high-yield route to the agrochemical intermediate 4-trifluoromethylnicotinic acid. Ensures reliable outcomes in heterocycle construction and quinoline synthesis. Inquire for bulk GMP orders.

Molecular Formula C4H4F3NO
Molecular Weight 139.08 g/mol
CAS No. 184848-89-3
Cat. No. B069010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,1,1-trifluoro-3-buten-2-one
CAS184848-89-3
Molecular FormulaC4H4F3NO
Molecular Weight139.08 g/mol
Structural Identifiers
SMILESC(=CN)C(=O)C(F)(F)F
InChIInChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+
InChIKeyDHJDPIHFALRNER-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3): A β-Enaminone Building Block for Fluorinated Heterocycle Synthesis


4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3) is a β-enaminone scaffold containing a trifluoromethyl (CF₃) ketone moiety. It serves as a versatile fluorinated building block in organofluorine chemistry, enabling the synthesis of CF₃-containing heterocycles such as pyrazoles, isoxazoles, and pyrimidines [1]. The electron-withdrawing CF₃ group activates the enaminone system toward nucleophilic addition and cyclocondensation [1]. It is a key intermediate in the patented synthesis of 4-trifluoromethylnicotinic acid, a valuable agrochemical intermediate [2].

Why 4-Amino-1,1,1-trifluoro-3-buten-2-one Cannot Be Replaced by Generic β-Enaminones or Alkoxy Analogs


The chemistry of 4-amino-1,1,1-trifluoro-3-buten-2-one is dictated by the interplay between its amino and trifluoromethyl substituents. Compared to its 4-alkoxy analog (4-ethoxy-1,1,1-trifluoro-3-buten-2-one), the amino derivative exhibits markedly greater stability [1] and demonstrates a unique reactivity with electrophiles, leading to N-alkylated and N-acetylated products, as well as α-carbon addition products [1]. Furthermore, the reactivity and hydrogen-bonding patterns are sensitive to regioisomerism; shifting the position of the amino group relative to the CF₃ group alters both electron density distribution and crystal packing [2]. These differences render the compound non-interchangeable with other β-enaminones or alkoxy analogs for specific synthetic transformations, particularly those requiring nucleophilic nitrogen reactivity or specific solid-state properties.

Quantitative Evidence for 4-Amino-1,1,1-trifluoro-3-buten-2-one: Comparator-Based Differentiation


Stability Advantage of 4-Amino-1,1,1-trifluoro-3-buten-2-one vs. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

The stability of 4-amino-1,1,1-trifluoro-3-buten-2-one is superior to its 4-ethoxy analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This greater stability was leveraged in reactions with nucleophiles [1]. While the ethoxy analog decomposed under specific reaction conditions (e.g., with activated acetamides), the amino compound demonstrated robust stability [1].

β-Enaminone stability Organofluorine chemistry Building block comparison

Divergent Reactivity of 4-Amino-1,1,1-trifluoro-3-buten-2-one with Electrophiles vs. Other β-Functionalized CF₃-Ketones

4-Amino-1,1,1-trifluoro-3-buten-2-one exhibits a unique reactivity profile with electrophiles, leading to N-alkylated and N-acetylated products in addition to products of electrophilic addition at the α-carbon [1]. This is a specific property of trifluoromethylated enaminoketones, distinct from other β-functionalised, α,β-unsaturated trifluoromethylated ketones [1].

Electrophilic addition β-Enaminone reactivity Organofluorine building blocks

Synthesis of 2-(Trifluoromethyl)quinolines: A Unique Cyclization from 4-Amino-1,1,1-trifluorobut-3-en-2-ones

4-Amino-1,1,1-trifluorobut-3-en-2-ones undergo a specific N→ortho shift followed by cyclization and dehydration when heated with phosphoryl trichloride to yield 2-(trifluoromethyl)quinolines [1]. This cyclization pathway is not a general property of all β-enaminones, highlighting a specific synthetic advantage of the trifluoromethylated amino enone scaffold.

Quinoline synthesis CF₃-heterocycles Cyclization

Purity and Sourcing Options for 4-Amino-1,1,1-trifluoro-3-buten-2-one

4-Amino-1,1,1-trifluoro-3-buten-2-one is commercially available at a range of purity levels. Common specifications include 95% purity , while select vendors offer material with purity levels of 98% or higher (as determined by HPLC) [1]. This range in available purity allows procurement decisions to be tailored to the sensitivity of the intended downstream application.

Purity comparison Sourcing Vendor specifications

Validated Application Scenarios for 4-Amino-1,1,1-trifluoro-3-buten-2-one


Synthesis of 4-Trifluoromethylnicotinic Acid for Agrochemicals

4-Amino-1,1,1-trifluoro-3-buten-2-one is a key intermediate in a patented, high-yield synthesis of 4-trifluoromethylnicotinic acid [1]. The process involves a condensation reaction with a specific ester, followed by ring closure and hydrolysis [1]. This compound is essential for accessing this valuable agrochemical intermediate via the patented route, which offers fewer steps and milder conditions than conventional methods .

Synthesis of 2-(Trifluoromethyl)quinolines via N→ortho Cyclization

This compound is a critical precursor for the synthesis of 2-(trifluoromethyl)quinolines [1]. When heated with phosphoryl trichloride, 4-amino-1,1,1-trifluorobut-3-en-2-ones undergo a unique N→ortho shift and cyclization to form the quinoline core [1]. This method is a validated route to access CF₃-quinolines, a scaffold of interest in medicinal chemistry.

Building Block for Electrophilic Functionalization and N-Alkylation

The unique reactivity of 4-amino-1,1,1-trifluoro-3-buten-2-one with electrophiles allows for the preparation of N-alkylated, N-acetylated, and α-carbon addition products [1]. This distinct reactivity profile makes it a valuable building block for constructing libraries of fluorinated compounds with diverse N-functionalization patterns, a task not easily achieved with other β-functionalised, α,β-unsaturated trifluoromethylated ketones [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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